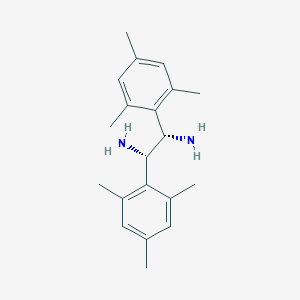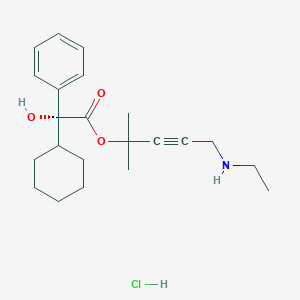
2-Methyl-5-phenylfuran-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-phenylfuran-3-carbonyl chloride is an organic compound with the molecular formula C({12})H({9})ClO(_{2}) and a molecular weight of 220.65 g/mol . This compound is notable for its furan ring structure, which is substituted with a methyl group at the 2-position, a phenyl group at the 5-position, and a carbonyl chloride group at the 3-position. It is primarily used in research settings, particularly in the synthesis of more complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-phenylfuran-3-carbonyl chloride typically involves the chlorination of 2-Methyl-5-phenylfuran-3-carboxylic acid. This reaction is often carried out using thionyl chloride (SOCl({2})) or oxalyl chloride ((COCl)({2})) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
2-Methyl-5-phenylfuran-3-carboxylic acid+SOCl2→2-Methyl-5-phenylfuran-3-carbonyl chloride+SO2+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the corrosive and toxic nature of the reagents and products.
化学反应分析
Types of Reactions: 2-Methyl-5-phenylfuran-3-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-Methyl-5-phenylfuran-3-carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH(_{4})).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols under basic or neutral conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH({4})).
Major Products:
Esters and Amides: Formed from nucleophilic substitution.
2-Methyl-5-phenylfuran-3-carboxylic acid: Formed from hydrolysis.
Alcohols: Formed from reduction.
科学研究应用
2-Methyl-5-phenylfuran-3-carbonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 2-Methyl-5-phenylfuran-3-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, transferring its acyl group to nucleophiles.
相似化合物的比较
2-Methyl-5-phenylfuran-3-carboxylic acid: The precursor to 2-Methyl-5-phenylfuran-3-carbonyl chloride.
2-Methyl-5-phenylfuran-3-carboxamide: A derivative formed through nucleophilic substitution with ammonia or amines.
2-Methyl-5-phenylfuran-3-methanol: Formed through the reduction of the carbonyl chloride group.
Uniqueness: this compound is unique due to its highly reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis, distinguishing it from its less reactive analogs.
属性
IUPAC Name |
2-methyl-5-phenylfuran-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c1-8-10(12(13)14)7-11(15-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJABSZITRMATFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380070 |
Source


|
| Record name | 2-methyl-5-phenylfuran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-57-0 |
Source


|
| Record name | 2-methyl-5-phenylfuran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B70864.png)

